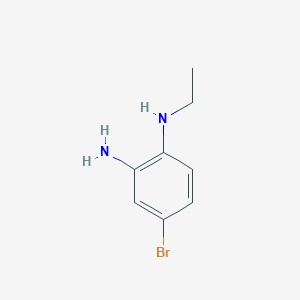

![molecular formula C19H19N3O2S2 B2936354 4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile CAS No. 893790-48-2](/img/structure/B2936354.png)

4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

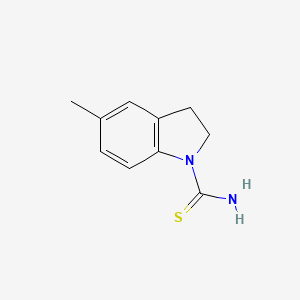

“4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile” is a chemical compound with the molecular formula C19H19N3O2S2 and a molecular weight of 385.5. It is a derivative of 2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide .

Synthesis Analysis

The synthesis of similar compounds involves the application of a rotation-limiting strategy and the introduction of a substituent at the 3-position of the pyrazolo[3,4-d]pyrimidin-4-amine as the affinity element to interact with the deeper hydrophobic pocket . The carbonyl group in the quinazolinone core is replaced with a sulfonyl group, and a series of novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives are designed as PI3Kδ inhibitors .Scientific Research Applications

Organic Optoelectronic Devices

This compound’s derivatives have been studied for their potential use in organic optoelectronic devices. The synthesis and characterization of similar thiophene derivatives have shown promise for applications in emitters, photosensitizers, and semiconductors . The compound’s electrochemical properties and ability to form π-conjugated systems make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Mechanism of Action

Target of Action

The primary target of this compound is the Phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is a lipid kinase that plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

The compound acts as an inhibitor of PI3Kδ . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), into phosphatidylinositol (3,4,5)-trisphosphate (PIP3) . This inhibition disrupts the downstream signaling pathways that are dependent on PIP3 .

Biochemical Pathways

The inhibition of PI3Kδ affects several biochemical pathways, most notably the AKT/mTOR pathway . This pathway is involved in cell cycle progression, protein synthesis, and cell survival . By inhibiting PI3Kδ, the compound reduces the levels of PIP3, thereby preventing the activation of AKT and mTOR, and ultimately leading to reduced cell proliferation and survival .

Pharmacokinetics

Like many other small molecule inhibitors, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . The compound’s bioavailability, half-life, and clearance rate would need to be determined through further studies.

Result of Action

The inhibition of PI3Kδ by this compound leads to a decrease in cell proliferation and survival, particularly in cells that are dependent on the PI3K/AKT/mTOR pathway for growth and survival . This can result in the death of cancer cells, making the compound a potential therapeutic agent for cancers that are driven by PI3Kδ .

Future Directions

properties

IUPAC Name |

4-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-2-3-12-22-17-6-4-5-7-18(17)26(23,24)21-19(22)25-14-16-10-8-15(13-20)9-11-16/h4-11H,2-3,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICCLVOAGZHFQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)benzenecarboxamide](/img/structure/B2936274.png)

![N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2936281.png)

![methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2936282.png)

![Tert-butyl 3-[2-(but-2-ynoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2936284.png)

![3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2936285.png)

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2936287.png)

![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936288.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2936289.png)

![2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2936292.png)